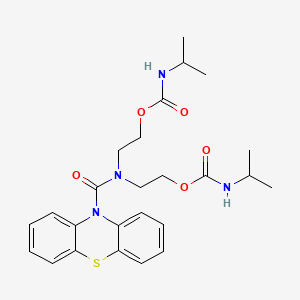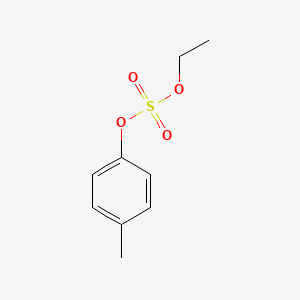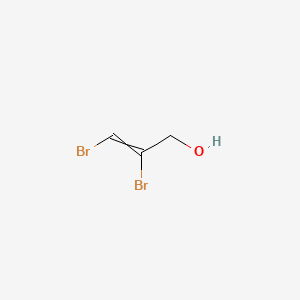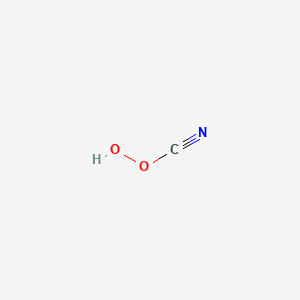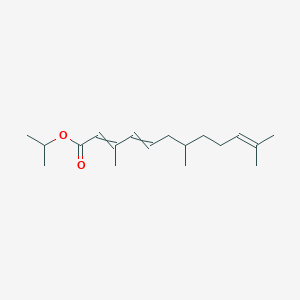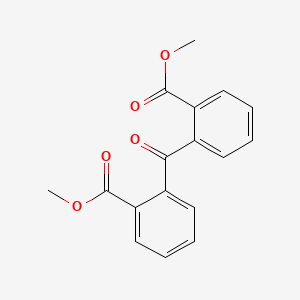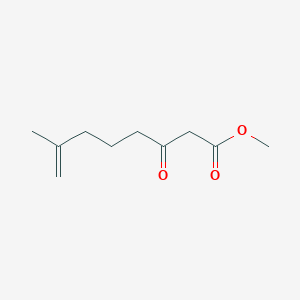![molecular formula C28H56O4S2Sn B14478541 Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] CAS No. 67874-42-4](/img/structure/B14478541.png)
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] typically involves the reaction of dibutyltin oxide with 2-(octanoyloxy)ethylmercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反应分析
Types of Reactions
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different organotin species.
Substitution: The mercaptide groups can be substituted with other ligands, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin oxide derivatives, while substitution reactions can produce a wide range of organotin compounds with different functional groups.
科学研究应用
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an active ingredient in certain medications.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials.
作用机制
The mechanism of action of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and proteins, altering their activity and leading to changes in cellular processes. Its effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing their reactivity and function.
相似化合物的比较
Similar Compounds
- Dibutyltin bis(2-ethylhexanoate)
- Dibutyltin dilaurate
- Dibutyltin maleate
- Dibutyltin diacetate
Uniqueness
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] is unique due to its specific mercaptide ligands, which confer distinct chemical properties and reactivity compared to other dibutyltin compounds
属性
CAS 编号 |
67874-42-4 |
|---|---|
分子式 |
C28H56O4S2Sn |
分子量 |
639.6 g/mol |
IUPAC 名称 |
2-[dibutyl(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-10(11)12-8-9-13;2*1-3-4-2;/h2*13H,2-9H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
NDXCWZHJPJGIML-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


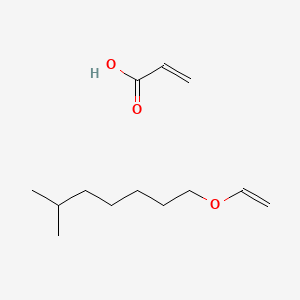
![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)
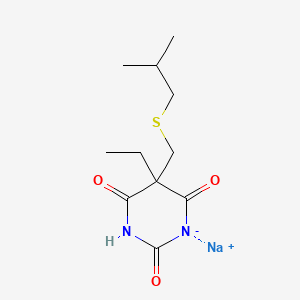

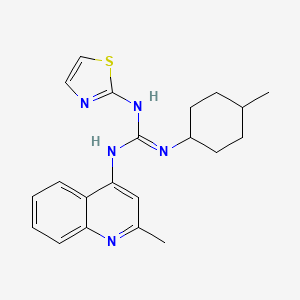
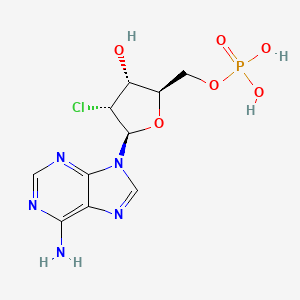
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)
